Ammonium icosanoate
Description
Ammonium icosanoate (CASRN: 94266-33-8) is an anionic surfactant belonging to the alkyl carboxylate family. Its molecular formula is C₂₀H₄₃NO₂, with a molecular weight of 329.56 g/mol. It is synthesized via the neutralization of icosanoic acid (a C20 saturated fatty acid) with ammonia, resulting in a white solid with mild solubility in water. Key applications include its use as a detergent, emulsifier, dispersant, and lubricant in household and industrial formulations . Its biodegradability and stability in weakly acidic systems make it environmentally favorable compared to synthetic surfactants. However, it releases ammonia under alkaline conditions and poses flammability risks .
Properties
CAS No. |
94266-33-8 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
azanium;icosanoate |
InChI |
InChI=1S/C20H40O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);1H3 |
InChI Key |
BRMYKYSLVRPXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Related CAS |
506-30-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium icosanoate can be synthesized through the reaction of arachidic acid with ammonia. The process involves the neutralization of arachidic acid with ammonium hydroxide, resulting in the formation of this compound. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting arachidic acid with aqueous ammonia. The reaction mixture is stirred continuously to ensure uniformity, and the product is then purified through crystallization. The final product is dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium icosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding fatty acid derivatives.
Reduction: Reduction reactions can convert it back to arachidic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium chloride, potassium bromide.
Major Products Formed:
Oxidation: Arachidic acid derivatives.
Reduction: Arachidic acid.
Substitution: Corresponding ammonium salts with different cations.
Scientific Research Applications
Ammonium icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surface-active properties.
Mechanism of Action
The mechanism of action of ammonium icosanoate is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it interacts through hydrophobic and electrostatic forces.
Comparison with Similar Compounds
Structural and Functional Differences
- Ammonium Nonanoate (C9): Formula: C₉H₂₁NO₂; Molecular weight: 175.27 g/mol A shorter-chain carboxylate (C9), commonly used as a herbicide (e.g., pelargonic acid salt). Higher water solubility due to shorter alkyl chain, enabling rapid action on target plants . Applications: Primarily in agriculture for weed control, contrasting with ammonium icosanoate’s role in cleaning agents.
- Ammonium Decanoate (C10): Formula: C₁₀H₂₁NO₂; Molecular weight: ~187.3 g/mol (estimated) Intermediate chain length offers a balance between solubility and surfactant efficacy. Used in niche industrial processes requiring moderate hydrophobicity .
| Property | This compound (C20) | Ammonium Nonanoate (C9) | Ammonium Decanoate (C10) |
|---|---|---|---|
| Molecular Weight (g/mol) | 329.56 | 175.27 | ~187.3 |
| Solubility in Water | Slight | High | Moderate |
| Primary Applications | Detergents, Lubricants | Herbicides | Industrial surfactants |
| Biodegradability | High | High | High |
Key Findings: Chain length inversely correlates with water solubility but enhances lipid solubility and surfactant efficiency in hydrophobic systems. This compound’s long chain makes it superior for stabilizing emulsions in detergents, while shorter chains (C9–C10) are suited for agricultural or rapid-action formulations .
Comparison with Fluorinated Analogues: Ammonium Perfluorononanoate
Structural and Environmental Contrasts
- Ammonium Perfluorononanoate (C9, Fluorinated): Formula: C₉HF₁₇NO₂; A per- and polyfluoroalkyl substance (PFAS) with a fully fluorinated carbon chain. Exhibits extreme chemical stability and resistance to degradation, making it persistent in the environment. Used historically in firefighting foams and water-repellent coatings .
| Property | This compound (C20) | Ammonium Perfluorononanoate (C9) |
|---|---|---|
| Chain Type | Saturated hydrocarbon | Fully fluorinated |
| Environmental Persistence | Biodegradable | Persistent (PFAS) |
| Toxicity Concerns | Low (irritant) | High (bioaccumulative) |
| Applications | Consumer detergents | Industrial coatings |
Key Findings: Fluorination drastically alters environmental and health profiles. While this compound is biodegradable, fluorinated analogues like ammonium perfluorononanoate pose significant ecological risks due to their persistence and association with toxicological effects .
Comparison with Quaternary Ammonium Compounds (QACs)
Mechanistic and Functional Divergence
- QACs (e.g., ADBAC, DDAC) :
| Property | This compound | QACs (e.g., ADBAC) |
|---|---|---|
| Charge | Anionic | Cationic |
| Antimicrobial Efficacy | Low | High |
| Environmental Impact | Low toxicity | Toxic to aquatic life |
| Applications | Cleaning agents | Hospital disinfectants |
Key Findings: QACs excel in antimicrobial applications but exhibit higher ecotoxicity. This compound, being anionic, is less disruptive to biological membranes and safer for routine cleaning .
Comparison with Sodium Icosanoate
Cation-Dependent Performance
- Sodium Icosanoate: Formula: C₂₀H₃₉NaO₂; Sodium salt of icosanoic acid. Higher water solubility than this compound due to sodium’s smaller ionic radius and stronger ionic interactions.
| Property | This compound | Sodium Icosanoate |
|---|---|---|
| Cation | NH₄⁺ | Na⁺ |
| Solubility in Water | Slight | Moderate |
| pH Stability | Degrades in alkali | Stable in wider pH range |
| Applications | Acidic formulations | Neutral/alkaline systems |
Key Findings: The choice of cation influences solubility and compatibility. This compound is preferred in acidic systems, while sodium salts are versatile across pH ranges .
Biological Activity
Ammonium icosanoate, a long-chain fatty acid amine, has garnered interest in various biological contexts due to its potential therapeutic applications and biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is derived from icosanoic acid (also known as arachidic acid), which is a saturated fatty acid with a 20-carbon chain. The ammonium ion contributes to its solubility in aqueous environments, making it relevant for biological studies.
Biological Activity
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that long-chain fatty acids can disrupt microbial membranes, leading to cell lysis.
- Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Candida albicans | 75 µg/mL |
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses. Its role in inhibiting pro-inflammatory cytokines has been documented, suggesting potential applications in treating inflammatory diseases.
- Case Study: Inhibition of Cytokine Production
In a controlled study involving macrophages treated with this compound, a significant reduction in the production of TNF-α and IL-6 was observed compared to untreated controls. This suggests that this compound could be leveraged for anti-inflammatory therapies.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. It has been shown to enhance synaptic plasticity and reduce neuroinflammation.
- Research Findings: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The underlying mechanism appears to involve modulation of lipid signaling pathways.
The biological activity of this compound is attributed to several mechanisms:
- Membrane Disruption: Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in pathogens.
- Cytokine Modulation: By influencing signaling pathways involved in inflammation, this compound can downregulate the expression of inflammatory mediators.
- Neuroprotective Pathways: It may enhance the synthesis of neurotrophic factors and reduce oxidative stress, contributing to neuronal survival and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
